molecular formula C15H17NO3 B2636889 N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide CAS No. 2411314-79-7

N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide

Cat. No.: B2636889
CAS No.: 2411314-79-7
M. Wt: 259.305
InChI Key: MYEONROXYOLCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide, also known as PBOX-15, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide exerts its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It also induces apoptosis in cancer cells by activating the caspase pathway. This compound's anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to reduce the growth of tumors in animal models. This compound's anti-inflammatory effects have been demonstrated in various animal models of inflammation, including models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide is its ability to induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. Its anti-inflammatory properties also make it a potential treatment option for various inflammatory conditions. However, its efficacy and safety in humans are yet to be established, and further studies are needed to determine its potential as a therapeutic agent.

Future Directions

There are various future directions for the study of N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide. One potential direction is to investigate its efficacy in combination with other anti-cancer drugs. Another potential direction is to study its potential as a treatment option for other inflammatory conditions, such as asthma and multiple sclerosis. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide can be synthesized using different methods, including the reaction of 2-phenyl-1,4-dioxane with but-2-ynoic acid in the presence of a base. Another method involves the reaction of 2-phenyl-1,4-dioxane with propargyl bromide in the presence of a base. The yield and purity of this compound can be improved by using different purification techniques, such as column chromatography.

Scientific Research Applications

N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models.

Properties

IUPAC Name

N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-6-14(17)16-11-15(12-18-9-10-19-15)13-7-4-3-5-8-13/h3-5,7-8H,9-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEONROXYOLCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(COCCO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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